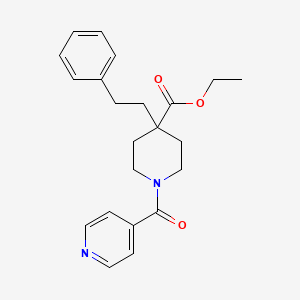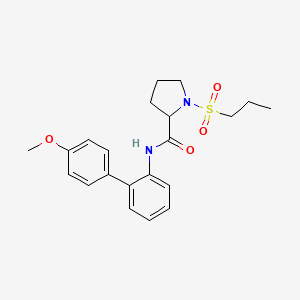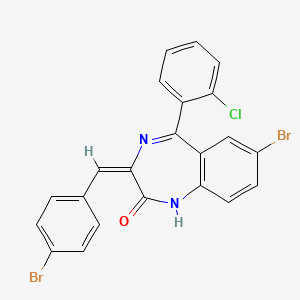![molecular formula C23H29NO3 B5970398 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5970398.png)
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as norfenfluramine, and it belongs to the class of isoquinoline alkaloids. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is complex and involves several pathways. It has been found to act as a serotonin receptor agonist, which leads to increased serotonin release and subsequent activation of downstream signaling pathways. It also inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain. Additionally, it has been found to increase dopamine release, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase serotonin release and inhibit norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. It has also been found to increase dopamine release, which may contribute to its potential as a treatment for addiction. Additionally, it has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of these disorders.
Advantages and Limitations for Lab Experiments
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biological activities. It is also relatively easy to synthesize, making it readily available for use in research studies. However, there are also some limitations to its use. It has been found to exhibit some toxicity in animal studies, which may limit its use in certain types of experiments. Additionally, its complex mechanism of action may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol. One potential area of research is in the development of new treatments for addiction and other psychiatric disorders. The compound's ability to increase dopamine release and inhibit norepinephrine reuptake make it a promising candidate for these applications. Additionally, further studies may be needed to fully understand the compound's mechanism of action and its potential for use in other areas of research, such as neurodegenerative diseases or cancer.
Synthesis Methods
The synthesis of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a complex process that involves several steps. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between a phenylboronic acid derivative and a 3,4-dimethoxyphenethylamine derivative. This reaction yields the desired compound in good yield and high purity.
Scientific Research Applications
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential applications in scientific research. It has been found to exhibit several biological activities, including serotonin receptor agonism, dopamine release, and inhibition of norepinephrine reuptake. These activities make it a promising candidate for various research studies, including studies on addiction, depression, and anxiety.
Properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-26-21-15-18(10-11-20(21)27-16-17-7-3-2-4-8-17)22-19-9-5-6-12-23(19,25)13-14-24-22/h2-4,7-8,10-11,15,19,22,24-25H,5-6,9,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFWUAQTULTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3CCCCC3(CCN2)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)


![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B5970358.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5970364.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5970381.png)
![3-chloro-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B5970387.png)


![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5970414.png)
![6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5970421.png)
